1-(benzenesulfonyl)bicyclo[1.1.1]pentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-14(13,10-4-2-1-3-5-10)11-6-9(7-11)8-11/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQZVBVBUPVYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzenesulfonyl Bicyclo 1.1.1 Pentane and Analogous Bicyclo 1.1.1 Pentyl Sulfones
Foundational Approaches to Bicyclo[1.1.1]pentane Core Construction
The construction of the BCP framework is most commonly achieved through reactions that open the highly strained central bond of [1.1.1]propellane. nih.govnih.gov This small, propeller-shaped molecule possesses a unique electronic structure, making it susceptible to attack by both radical and nucleophilic species. nih.govthieme-connect.de
Radical Addition and Ring-Opening Reactions of [1.1.1]Propellane
Radical-mediated reactions are a cornerstone for the synthesis of 1,3-disubstituted BCPs. researchgate.net The process is initiated by the addition of a radical species to the inter-bridgehead C1-C3 bond of [1.1.1]propellane. nih.gov This addition is highly efficient due to the significant strain release (approximately 66.6 kcal/mol) associated with the opening of the bicyclic system. acs.org The initial addition generates a bicyclo[1.1.1]pent-1-yl radical intermediate, which is itself highly reactive. nih.govacs.org This intermediate can then be trapped by a suitable radical scavenger or participate in subsequent propagation steps. acs.orgchemrxiv.org
A wide variety of radical precursors can be employed, including those derived from alkyl halides, thiols, and sulfonyl chlorides. nih.govthieme-connect.deacs.org For instance, the direct sulfonylation of [1.1.1]propellane can be achieved using sulfonyl chlorides, which generate sulfonyl radicals upon reduction. nih.gov This method provides a direct route to BCP sulfones. nih.gov Additionally, visible-light-induced photoredox catalysis has enabled multi-component reactions, such as the cascade atom transfer radical addition (CATRA), to construct complex BCP scaffolds from alkenes, alkyl iodides, and [1.1.1]propellane in a single step. chemrxiv.orgchemrxiv.org
Nucleophilic Additions to [1.1.1]Propellane
The central bond of [1.1.1]propellane is also susceptible to cleavage by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and alkyllithiums (RLi), are effective for this transformation. thieme-connect.denih.gov The reaction involves the addition of the nucleophile to one of the bridgehead carbons, leading to the formation of a 1-substituted bicyclo[1.1.1]pentyl-metal intermediate (e.g., a BCP-magnesium halide). thieme-connect.de This organometallic intermediate can then be trapped by various electrophiles or utilized in cross-coupling reactions to introduce a second substituent at the 3-position. thieme-connect.deresearchgate.net For example, the reaction of [1.1.1]propellane with arylmagnesium halides, followed by transmetalation with zinc chloride and a subsequent Negishi cross-coupling, yields bis-arylated BCPs. researchgate.net Similarly, nitrogen-centered anions, such as "turbo" amides, can add to [1.1.1]propellane to furnish N-substituted BCPs. nih.gov
Alternative Synthetic Routes to BCP Derivatives
While reactions of [1.1.1]propellane are dominant, alternative strategies for constructing the BCP core exist. One classical approach involves the addition of a dihalocarbene to a bicyclo[1.1.0]butane (BCB), followed by dehalogenation to form the BCP's methylene (B1212753) bridge. nih.gov This strategy can be adapted to create bridge-substituted BCPs. nih.gov Another significant alternative starts with the photochemical addition of diacetyl to [1.1.1]propellane, which can be performed on a kilogram scale in a flow reactor. nih.gov The resulting diketone undergoes a haloform reaction to produce bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in multigram quantities. nih.gov This diacid is a versatile building block that can be converted into a wide array of BCP derivatives, including amines, alcohols, and trifluoroborates, through standard functional group manipulations. nih.gov Furthermore, sulfone-substituted bicyclo[1.1.0]butanes, synthesized in one pot from methyl sulfones and epichlorohydrin, serve as bench-stable reagents that can undergo strain-releasing reactions to form functionalized cyclobutanes, providing an indirect entry to related structures. nih.gov
Direct Synthesis and Functionalization Strategies for Bicyclo[1.1.1]pentyl Sulfones
Direct methods for synthesizing BCP sulfones often leverage the reactivity of [1.1.1]propellane or employ specialized BCP-containing building blocks. A one-pot halosulfonylation of [1.1.1]propellane has been developed, using sulfinate salts as precursors for sulfonyl halides, which then react with the propellane to yield sulfonyl BCP halides on a large scale. chemrxiv.org However, a particularly effective and versatile strategy involves the use of pre-formed sodium bicyclo[1.1.1]pentanesulfinate. nih.govd-nb.info
Synthesis via Sodium Bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na)
Sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) is a bench-stable and highly valuable precursor for the synthesis of a variety of BCP sulfones and related derivatives. nih.govd-nb.inforesearchgate.net This salt circumvents the need to handle the volatile and highly reactive [1.1.1]propellane directly in subsequent functionalization steps. nih.govnih.gov The sulfinate anion is a versatile nucleophile and can participate in several types of bond-forming reactions.
Bicyclo[1.1.1]pentyl sulfones can be synthesized from BCP-SO₂Na through several methods, as summarized in the table below. nih.govd-nb.info
Nucleophilic Aromatic Substitution (SₙAr): The sulfinate readily displaces activated halides, such as fluorides on electron-deficient aromatic rings, to form aryl BCP sulfones in good to excellent yields. nih.govd-nb.info This method has also provided the first access to certain heteroaryl-containing BCP sulfones. d-nb.info
Copper(I) Catalysis: For less activated or electron-rich aryl systems, a copper(I)-catalyzed coupling reaction can be employed to form the aryl-sulfone bond. nih.govd-nb.info
Alkylation: Simple alkyl BCP sulfones can be prepared by reacting the sulfinate with alkyl halides, such as methyl iodide. nih.govd-nb.info
| Reaction Type | Reagents/Conditions | Product Type | Yield Range | Citation |
| SₙAr | Electron-deficient aryl fluorides, DMF | Aryl BCP Sulfones | Good to Excellent | nih.govd-nb.info |
| SₙAr | Heteroaryl chlorides, DMF | Heteroaryl BCP Sulfones | Poor to Fair | nih.govd-nb.info |
| Copper(I) Catalysis | Aryl iodide, CuI, L-proline, NaOH, DMSO | Aryl BCP Sulfones | Moderate | nih.govd-nb.info |
| Alkylation | Methyl iodide, DMF, 0 °C | Alkyl BCP Sulfones | Excellent | nih.govd-nb.info |
Multigram Scale Preparations from Commercial Precursors
A key advantage of using BCP-SO₂Na is the development of a scalable, four-step synthesis that starts from commercially available materials and does not require purification by column chromatography or crystallization. nih.govd-nb.infonih.gov This makes the building block readily accessible for broader applications. nih.govhelsinki.fi The synthesis was successfully performed on a multigram scale (e.g., starting with 9.4 g of the initial precursor). nih.govd-nb.info
The synthetic sequence is outlined below:
[1.1.1]Propellane Generation: [1.1.1]Propellane is first prepared from a commercial cyclopropane (B1198618) precursor, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, using phenyllithium. The resulting propellane solution in diethyl ether is used directly in the next step. nih.govd-nb.info
Thiol Addition: The propellane solution is reacted with 2-(methylsulfanyl)ethan-1-ol via a thiol addition to form the corresponding BCP sulfide (B99878). nih.govd-nb.info
Oxidation: The BCP sulfide is then oxidized to the BCP sulfone using an oxidant such as m-CPBA or Oxone. nih.govd-nb.info
Retro-Michael Reaction: The final step is a retro-Michael reaction of the sulfone, initiated by a base like sodium methoxide (B1231860), which cleaves the molecule to furnish the target sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) in quantitative yield for this step. nih.gov
Advantages of BCP-SO2Na as a Bench-Stable Precursor
A significant advancement in the synthesis of BCP sulfones is the development of sodium bicyclo[1.1.1]pentane-1-sulfinate (BCP-SO2Na) as a versatile and bench-stable precursor. nih.govd-nb.infonih.gov This salt provides a practical and safer alternative to methods that rely on the volatile and highly reactive [1.1.1]propellane. nih.govresearchgate.net
The primary advantages of using BCP-SO2Na include:
Stability and Handling: BCP-SO2Na is a bench-stable salt that can be synthesized on a multigram scale from commercially available starting materials in a four-step procedure without the need for purification by column chromatography or crystallization. nih.govd-nb.infonih.gov This stability simplifies storage and handling, which is a considerable advantage over using solutions of [1.1.1]propellane. thieme-connect.com
Versatility: As a sulfinate salt, BCP-SO2Na is a versatile building block that can participate in a variety of reactions, including nucleophilic substitutions and radical processes, to form a wide range of BCP sulfones and sulfonamides. nih.govd-nb.inforesearchgate.net This allows for the introduction of diverse aryl, heteroaryl, and alkyl substituents.
Avoidance of [1.1.1]Propellane: The use of BCP-SO2Na circumvents the direct use of [1.1.1]propellane, which is favorable for extending structure-activity relationship (SAR) studies in medicinal chemistry. nih.govnih.govhelsinki.fi It also enables the synthesis of certain BCP sulfones and sulfoxides that were not accessible through previous methods. nih.govresearchgate.net For instance, a new route to BCP sulfoxides involves the chlorination of BCP-SO2Na followed by a reaction with a Grignard reagent. nih.govnih.gov
The synthesis of BCP-SO2Na itself has been optimized, starting from commercially available cyclopropane precursors, involving steps like thiol addition, oxidation of the resulting sulfide to a sulfone, and a subsequent retro-Michael reaction to yield the sulfinate salt. nih.govresearchgate.netkit.edu
Iodosulfonylation and Halosulfonylation of [1.1.1]Propellane Derivatives
Direct difunctionalization of [1.1.1]propellane through halosulfonylation represents a powerful and efficient strategy for creating 1-halo-3-sulfonyl-bicyclo[1.1.1]pentanes. nih.govresearchgate.net These products are valuable intermediates, as the halide can be subsequently removed or used in further functionalization reactions. acs.org The reaction proceeds via a radical addition mechanism across the strained central bond of [1.1.1]propellane. acs.orgresearchgate.net
This method is notable for its mild conditions, scalability, and broad scope, accommodating aryl, heteroaryl, and alkyl sulfonyl groups. nih.govresearchgate.net The reaction can be performed as a one-pot procedure, which is highly practical. nih.govresearchgate.net Sulfonyl iodides and bromides react rapidly with [1.1.1]propellane, in some cases forming the desired sulfonyl BCP halides in excellent yields within minutes. acs.orgsemanticscholar.org This approach has been successfully applied to the functionalization of complex molecules, such as derivatives of the drug sildenafil (B151). acs.orgresearchgate.net
Utilization of Sulfonyl Hydrazides and N-Iodosuccinimide
A specific and efficient protocol for the iodosulfonylation of [1.1.1]propellane involves the use of sulfonyl hydrazides as the sulfonyl source and N-iodosuccinimide (NIS) as the iodine source. researchgate.netthieme-connect.comthieme-connect.com This method provides a direct route to 1-iodo-3-sulfonyl-bicyclo[1.1.1]pentanes in moderate to excellent yields. researchgate.netthieme-connect.com
Key features of this protocol are its simple operation, mild reaction conditions, and broad substrate scope, applying to aryl, alkyl, and heteroaromatic sulfonyl hydrazides. researchgate.netthieme-connect.com The proposed mechanism involves the initial reaction of the sulfonyl hydrazide with NIS to form an intermediate which, upon promotion by a base like triethylamine, generates a sulfonyl radical with the release of nitrogen gas. thieme-connect.com This sulfonyl radical then adds to the central bond of [1.1.1]propellane to form a BCP radical intermediate. thieme-connect.com Finally, this radical reacts with NIS to yield the iodosulfonylated BCP product. thieme-connect.com The presence of a base is essential for the reaction to proceed. thieme-connect.com
In-Situ Generation of Sulfonyl Halides
A significant advantage of the halosulfonylation method is the ability to generate the required sulfonyl halides in situ. nih.govresearchgate.net This is typically achieved by reacting readily available sodium or lithium sulfinate salts with an electrophilic halogen source, such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), prior to the addition of [1.1.1]propellane. nih.govresearchgate.netresearchgate.net
This one-pot approach avoids the need to handle potentially unstable sulfonyl halide reagents. researchgate.net The reaction is highly efficient and scalable, working for a wide array of aryl and heteroaryl sulfinates to produce the corresponding iodo- and bromo-sulfonylated BCPs. nih.govresearchgate.netchemrxiv.org The choice of halogenating agent and reaction conditions can be tuned to optimize yields for specific substrates. researchgate.net While aryl and heteroaryl sulfonyl halides are readily generated and used, the in situ formation of alkylsulfonyl halides can be more challenging due to their propensity for elimination. nih.gov
Nickel-Mediated Sulfonylcyanation of [1.1.1]Propellane
A nickel-mediated three-component reaction provides a versatile method for the sulfonylcyanation of [1.1.1]propellane, yielding 1-cyano-3-sulfonyl-bicyclo[1.1.1]pentanes. nih.govnih.gov This transformation is significant as it installs two valuable functional groups—a nitrile and a sulfone—onto the BCP bridgehead positions in a single step. nih.govnih.gov
The reaction proceeds by engaging commercially available sulfonyl chlorides as sulfonyl radical precursors. nih.gov A nickel catalyst facilitates the multi-component reaction, which involves the generation of a radical, its addition to [1.1.1]propellane to form a BCP radical, and a subsequent cyanation step. nih.gov A key challenge, the selective cyanation of the BCP radical over other potential side reactions, is successfully managed in this system. nih.gov
The method demonstrates broad functional group tolerance. nih.gov A variety of aryl sulfonyl chlorides, with both electron-donating and electron-withdrawing substituents, are compatible. nih.gov Furthermore, alkyl-substituted sulfonyl chlorides and sulfamoyl chlorides can also be successfully employed, expanding the scope to include alkylsulfonyl and sulfamoyl BCP nitriles. nih.gov This process represents a powerful strategy for creating diverse BCP-containing building blocks for applications in drug discovery. nih.govnih.gov
Oxidative Approaches to Bicyclo[1.1.1]pentyl Sulfones
An alternative route to BCP sulfones involves the oxidation of precursor BCP sulfides. nih.govthieme-connect.comcontent-select.com This two-step approach typically begins with the synthesis of a BCP sulfide, followed by an oxidation step to yield the desired sulfone.
The initial BCP sulfide can be prepared via the radical addition of a thiol to [1.1.1]propellane. kit.eduthieme-connect.com For example, in the synthesis of the BCP-SO2Na precursor, [1.1.1]propellane is reacted with 2-mercaptopyridine (B119420) N-oxide to form the corresponding sulfide. kit.edu This sulfide is then oxidized to the sulfone using an oxidizing agent like 3-chloroperoxybenzoic acid (mCPBA) or Oxone. nih.govkit.edu Changing the oxidant from mCPBA to Oxone has been shown to improve the purity and yield of the resulting sulfone in some cases. nih.gov This oxidative strategy is a key part of the scalable synthesis of the versatile BCP-SO2Na building block, demonstrating its utility in accessing BCP sulfones. nih.govkit.edu
Introduction of Benzenesulfonyl Moiety via Sulfonation
The direct introduction of a benzenesulfonyl group onto the bicyclo[1.1.1]pentane core is effectively achieved through several of the modern synthetic methodologies developed for BCP sulfones, rather than through classical electrophilic sulfonation reactions.
The halosulfonylation of [1.1.1]propellane is a prime example. By using sodium benzenesulfinate (B1229208) as the sulfonylating agent and an electrophilic halogen source like DIH or DBH, 1-benzenesulfonyl-3-halobicyclo[1.1.1]pentanes are synthesized in a one-pot, scalable process. nih.govresearchgate.net The reaction demonstrates high yields for this transformation. For example, the iodosulfonylation using sodium benzenesulfinate afforded the product in 91% yield, while the bromosulfonylation gave an 89% yield. researchgate.net
Similarly, the nickel-mediated sulfonylcyanation provides a direct route to introduce the benzenesulfonyl group along with a cyano group. nih.gov Using benzenesulfonyl chloride as the precursor in the nickel-catalyzed three-component reaction with [1.1.1]propellane and a cyanide source successfully yields 1-(benzenesulfonyl)bicyclo[1.1.1]pentane-3-carbonitrile. nih.gov This method is effective for various substituted aryl sulfonyl chlorides. nih.gov
Finally, BCP sulfones bearing a benzene (B151609) ring can be synthesized from the BCP-SO2Na precursor through copper(I)-catalyzed or SNAr reactions with appropriate benzene-derived electrophiles. nih.govkit.eduresearchgate.net These methods collectively provide a robust toolkit for synthesizing this compound and its analogs.
Data Tables
Table 1: Halosulfonylation of [1.1.1]Propellane with Aryl Sulfinates Yields represent sulfonyl halides prepared in situ. Data sourced from reference researchgate.net.
| Aryl Sulfinate | Halogen Source | Product | Yield (%) |
|---|---|---|---|
| Sodium benzenesulfinate | DIH | 1-Iodo-3-(phenylsulfonyl)bicyclo[1.1.1]pentane | 91 |
| Sodium benzenesulfinate | DBH | 1-Bromo-3-(phenylsulfonyl)bicyclo[1.1.1]pentane | 89 |
| Sodium 4-methylbenzenesulfinate | DIH | 1-Iodo-3-(tosyl)bicyclo[1.1.1]pentane | 95 |
| Sodium 4-methoxybenzenesulfinate | DIH | 1-Iodo-3-((4-methoxyphenyl)sulfonyl)bicyclo[1.1.1]pentane | 94 |
| Sodium 4-fluorobenzenesulfinate | DBH | 1-Bromo-3-((4-fluorophenyl)sulfonyl)bicyclo[1.1.1]pentane | 85 |
Table 2: Nickel-Mediated Sulfonylcyanation of [1.1.1]Propellane Data sourced from reference nih.gov.
| Sulfonyl Chloride Precursor | Product | Yield (%) |
|---|---|---|
| Benzenesulfonyl chloride | 3-(Phenylsulfonyl)bicyclo[1.1.1]pentane-1-carbonitrile | 65 |
| 4-Methylbenzenesulfonyl chloride | 3-(Tosyl)bicyclo[1.1.1]pentane-1-carbonitrile | 71 |
| 4-Methoxybenzenesulfonyl chloride | 3-((4-Methoxyphenyl)sulfonyl)bicyclo[1.1.1]pentane-1-carbonitrile | 61 |
| 4-Chlorobenzenesulfonyl chloride | 3-((4-Chlorophenyl)sulfonyl)bicyclo[1.1.1]pentane-1-carbonitrile | 50 |
| Thiophene-2-sulfonyl chloride | 3-(Thiophen-2-ylsulfonyl)bicyclo[1.1.1]pentane-1-carbonitrile | 52 |
| Cyclopropanesulfonyl chloride | 3-(Cyclopropylsulfonyl)bicyclo[1.1.1]pentane-1-carbonitrile | 55 |
Synthesis of Halogenated Benzenesulfonyl-BCPs (e.g., 1-(Benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane)
The introduction of a halogen atom onto the BCP core concurrently with a sulfonyl group offers a versatile handle for subsequent functionalization, such as cross-coupling reactions. Radical-mediated processes have emerged as a powerful tool for the direct synthesis of such difunctionalized BCPs.
One notable strategy involves the radical-mediated bromoalkylation of [1.1.1]propellane. sioc-journal.cn In this approach, bromoalkyl heteroarylsulfones can act as dual-function reagents. The reaction, typically initiated by a radical initiator, allows for the simultaneous introduction of both a bromine atom and an alkylheteroarylsulfone moiety across the central bond of [1.1.1]propellane. This method provides a rapid entry to brominated BCP derivatives bearing a sulfone group. sioc-journal.cn
A related approach is the iodo-sulfenylation of [1.1.1]propellane. liverpool.ac.uk While this method directly yields iodo-substituted sulfur-containing BCPs, subsequent oxidation of the sulfide to the sulfone would be necessary to obtain the desired sulfonyl derivative. This two-step sequence, involving initial iodo-sulfenylation followed by oxidation, provides an alternative pathway to halogenated BCP sulfones.
Furthermore, direct C-H functionalization of a pre-synthesized this compound represents another potential route. Research has demonstrated the feasibility of C-H bromination at the bridge position of the BCP core under photoredox conditions, using N-chlorosuccinimide (NCS) as a radical initiator and a brominating agent like bromotrichloromethane. researchgate.netprinceton.edu This method, however, would likely yield a mixture of products, and regioselectivity could be a challenge.
A plausible multi-component radical reaction, inspired by similar transformations, could involve the reaction of [1.1.1]propellane with a source of benzenesulfonyl radical and a bromine atom donor. chemistryviews.org This would, in principle, allow for the one-pot synthesis of 1-(benzenesulfonyl)-3-bromobicyclo[1.1.1]pentane.
Cross-Coupling Methodologies
Halogenated bicyclo[1.1.1]pentyl sulfones are valuable precursors for the synthesis of more complex, substituted derivatives via transition metal-catalyzed cross-coupling reactions. researchgate.net The presence of the halogen atom, typically iodine or bromine, at one of the bridgehead positions allows for the formation of new carbon-carbon or carbon-heteroatom bonds.
A variety of cross-coupling reactions have been successfully applied to halogenated BCPs, including Kumada, Suzuki, and Negishi couplings. acs.org For instance, iron-catalyzed Kumada cross-coupling of BCP iodides with aryl and heteroaryl Grignard reagents has been shown to be an efficient method for creating BCP-aryl bonds. acs.org This reaction benefits from mild conditions and short reaction times.
The general reactivity of iodo-BCPs in radical-mediated Giese-type reactions further expands their utility. researchgate.net Under photoredox catalysis, the C-I bond can be activated to generate a BCP-centered radical, which can then engage with a variety of radical acceptors to form new C-C bonds. This two-fold radical functionalization strategy, where the iodo-BCP is first synthesized via a radical addition to [1.1.1]propellane and then used in a subsequent radical coupling, provides a modular approach to diversely substituted BCPs. researchgate.net
The following table summarizes representative cross-coupling reactions involving halogenated BCPs, which are analogous to the potential reactivity of 1-(benzenesulfonyl)-3-halobicyclo[1.1.1]pentanes.
| Coupling Reaction | Catalyst/Reagents | Coupling Partner | Product Type | Reference |
| Kumada Coupling | Fe(acac)₃/TMEDA | Aryl/Heteroaryl Grignard | Aryl/Heteroaryl-BCP | acs.org |
| Giese-type Radical Coupling | Photoredox Catalyst / (TMS)₃SiH | Radical Acceptors | Alkyl/Aryl-BCP | researchgate.net |
| Negishi Coupling | Palladium/Nickel Catalysts | Organozinc Reagents | Aryl/Alkyl-BCP | nih.gov |
| Suzuki Coupling | Palladium Catalysts | Boronic Acids/Esters | Aryl/Alkenyl-BCP | acs.org |
Asymmetric Synthesis and Chiral Bicyclo[1.1.1]pentyl Sulfone Derivatives
The development of asymmetric methods to access chiral BCP derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry plays a crucial role in biological activity. acs.orgchemrxiv.org Several strategies have been developed for the enantioselective synthesis of α-chiral BCPs, where a stereocenter is located adjacent to the BCP core.
One successful approach involves the diastereoselective functionalization of a chiral auxiliary attached to the BCP moiety. For example, enolate functionalization of a BCP-appended SuperQuat oxazolidinone has been shown to proceed with high diastereoselectivity, allowing for the introduction of a variety of substituents at the α-position. chemrxiv.org Subsequent cleavage of the chiral auxiliary yields the enantioenriched α-chiral BCP.
Another powerful strategy is the catalytic asymmetric addition to [1.1.1]propellane. This has been achieved through multicomponent reactions where a radical generated from a simple aldehyde adds to [1.1.1]propellane, and the resulting BCP-centered radical is trapped in an enantioselective manner. acs.org This approach allows for the direct formation of the chiral center and the BCP core in a single step with high enantioselectivity.
More specifically for sulfone derivatives, a three-component radical reaction has been developed for the synthesis of highly functionalized allyl-BCPs. acs.org In this process, a sulfone-based radical precursor can be used, leading to the formation of structurally complex BCPs containing a sulfone moiety. acs.org While not directly yielding a chiral sulfone, this method highlights the compatibility of the sulfone group with radical-based multicomponent reactions that can be adapted for asymmetric synthesis.
The synthesis of chiral BCP sulfoximines has also been reported, which can serve as precursors to chiral BCP sulfones through oxidation. nih.gov These methods often rely on the use of chiral sulfonimidoyl fluorides in SuFEx reactions with organometallic BCP reagents.
The following table provides an overview of selected asymmetric methodologies applicable to the synthesis of chiral BCP derivatives.
| Asymmetric Strategy | Key Features | Product Type | Reference(s) |
| Diastereoselective Enolate Functionalization | Use of a chiral auxiliary (e.g., SuperQuat oxazolidinone) | α-Chiral BCPs | chemrxiv.orgacs.org |
| Catalytic Asymmetric Radical Addition to [1.1.1]propellane | Multicomponent reaction with aldehydes | α-Chiral BCPs | acs.org |
| Asymmetric Allylation of BCP-Grignard Reagents | Ir- or NHC-catalysis | Allylated α-Chiral BCPs | acs.org |
| SuFEx Reaction with Chiral Sulfonimidoyl Fluorides | Formation of chiral sulfoximines as precursors | Chiral BCP Sulfoximines | nih.gov |
Academic and Research Applications of 1 Benzenesulfonyl Bicyclo 1.1.1 Pentane As a Synthetic Building Block
Utility in Organic Synthesis and Complex Molecule Construction
The unique geometry and stability of the bicyclo[1.1.1]pentane core make it an attractive component for constructing complex and novel molecular frameworks. springernature.com Its utility extends beyond simple substitution, enabling the development of sophisticated, multi-component reactions and the assembly of intricate chemical structures.
The BCP scaffold is instrumental in the design of unique three-dimensional molecules that occupy novel chemical space. researchgate.net Researchers have developed methods to construct complex BCP-containing molecules through strategies like C-H functionalization, which can selectively target tertiary C-H bonds on the BCP core. springernature.com Visible-light-triggered cascade atom transfer radical addition (CATRA) represents another advanced strategy, enabling the synthesis of complex BCP scaffolds from multiple reaction components in a single operation. chemrxiv.org This approach provides a streamlined path to drug-like BCPs with enhanced pharmacological profiles. chemrxiv.org
Recent innovations have expanded the application of BCPs into materials science and biotechnology. In a notable example, BCP cores were used to create three-dimensional (3D) ionizable lipids for lipid nanoparticles (LNPs). nih.gov These 3D BCP-based lipids demonstrated superior performance in delivering mRNA and facilitating CRISPR/Cas9 gene editing compared to their two-dimensional benzene (B151609) and cyclohexane (B81311) analogues, highlighting the scaffold's potential to create next-generation therapeutic delivery systems. nih.gov Furthermore, the BCP framework can be incorporated into bridged spirocyclic structures, further diversifying the range of accessible molecular architectures. researchgate.net
The BCP moiety, often generated from precursors like [1.1.1]propellane, can be readily incorporated into a wide variety of important chemical scaffolds. nih.gov Multi-component radical reactions have proven particularly effective, allowing for the stereoselective and simultaneous introduction of the BCP core alongside other pharmacologically relevant functional groups. acs.org For instance, a three-component reaction involving a radical precursor, [1.1.1]propellane, and a vinyl-appended heterocycle provides rapid access to highly functionalized allylated BCPs. acs.org This method has been successfully applied to create complex, drug-derived BCP synthons from molecules like sildenafil (B151) and celecoxib (B62257). acs.org
The versatility of the BCP building block is also demonstrated by its use in the synthesis of specialized biomolecules and probes. In one study, the BCP unit was incorporated into the alkyl chain of lipoxin A4 analogues to create more rigid and metabolically resistant mimetics. acs.org Additionally, BCP-derived azides and terminal alkynes have been synthesized to serve as substrates for "click" chemistry, making them valuable building blocks for applications in combinatorial chemistry, bioconjugation, and materials science. researchgate.netenamine.net
Role in Contemporary Drug Design Research and Bioisosteric Strategies
The bicyclo[1.1.1]pentane motif is a cornerstone of modern bioisosteric replacement strategies in drug discovery. thieme-connect.deacs.org By replacing traditional chemical groups with a BCP unit, medicinal chemists can significantly improve the physicochemical and pharmacokinetic properties of drug candidates, a concept often referred to as "escaping from flatland". chemrxiv.org
The most well-established application of the BCP scaffold is as a nonclassical bioisostere for a 1,4-disubstituted (para) benzene ring. nih.govresearchgate.netnih.govuniv.kiev.ua The rigid BCP cage effectively mimics the linear geometry and substituent exit vectors of a para-phenylene ring, though with a slightly shorter distance between substituents. acs.org This substitution has been shown to confer substantial benefits, including enhanced aqueous solubility, improved metabolic stability, increased membrane permeability, and reduced nonspecific binding. chemrxiv.orgresearchgate.netbldpharm.com
| Property | Phenyl-Containing Compound | BCP-Containing Analogue | Advantage of BCP | Reference |
|---|---|---|---|---|
| Aqueous Solubility | Lower | Significantly Improved | Better dissolution and formulation | researchgate.net |
| Water Solubility (Example) | 104 µM (Compound 37) | 370 µM (Compound 38) | ~3.6-fold increase | chemrxiv.org |
| Passive Permeability | Lower | Significantly Improved | Enhanced absorption | researchgate.net |
| Oral Absorption (Mouse Model) | Baseline | ~4-fold increase in Cmax and AUC | Improved bioavailability | researchgate.net |
| Non-Specific Binding | Higher | Markedly Decreased | Reduced off-target effects | bldpharm.com |
Beyond serving as a phenyl ring mimic, the BCP scaffold is also a recognized bioisostere for internal alkynes and tert-butyl groups. thieme-connect.deacs.orgresearchgate.net When replacing a linear alkyne, the BCP acts as a rigid, non-metabolizable spacer that maintains a similar geometric vector between substituents. acs.orgacs.org The replacement of a tert-butyl group with a BCP-1-yl moiety can mitigate metabolic liabilities associated with the lipophilic t-butyl group while preserving or enhancing biological activity. pharmablock.com This versatility allows medicinal chemists to address multiple potential liabilities, such as poor solubility or metabolic instability, with a single structural modification. researchgate.net
While 1,3-disubstituted BCPs are excellent mimics for para-substituted arenes, recent research has focused on developing BCP derivatives that can mimic ortho- and meta-substituted benzenes. researchgate.net This has been a long-sought-after goal in medicinal chemistry, as it would greatly expand the utility of this valuable scaffold. nih.govchemrxiv.org The development of synthetic platforms for 1,2-difunctionalized bicyclo[1.1.1]pentanes has been a key breakthrough in this area. acs.orgnih.gov
These novel 1,2-disubstituted BCPs present substituent vectors that are geometrically distinct from the linear para arrangement, allowing them to potentially replicate the spatial orientation of ortho- or meta-substituents on an aromatic ring. nih.govresearchgate.net Computational studies and in-depth investigations into their absorption, distribution, metabolism, and excretion (ADME) properties have been conducted to validate the ortho- or meta-character of these new bioisosteres. nih.govresearchgate.net This research opens the door to creating novel 3D-shaped chemical entities that can modulate biological targets in ways that were previously inaccessible with traditional BCP scaffolds. chemrxiv.org
Impact on the Exploration of Chemical Space in Research
The bicyclo[1.1.1]pentane (BCP) scaffold, including derivatives like 1-(benzenesulfonyl)bicyclo[1.1.1]pentane, has become a significant tool for expanding the boundaries of accessible chemical space in modern research. chinesechemsoc.org Traditionally, medicinal and materials chemistry has been dominated by flat, aromatic structures. The introduction of the rigid, three-dimensional BCP cage as a bioisosteric replacement for para-substituted benzene rings, internal alkynes, and tert-butyl groups offers a strategic departure from this "flatland" of chemical structures. acs.org This shift allows researchers to explore novel three-dimensional (3D) pharmacophore arrangements and molecular geometries that were previously difficult to access.
The growing interest in the C(sp³)-rich chemical space of BCPs stems from their potential to improve the physicochemical properties of drug candidates. chinesechemsoc.orgnih.gov The development of efficient synthetic methodologies is crucial for enabling the broad exploration of BCP's potential across a vast chemical landscape. bohrium.com Methodologies that allow for the modular functionalization of the BCP core are particularly important as they provide a versatile platform for exploring this new space. nih.gov For instance, strategies for the programmable bis-functionalization of BCP bis-boronates have been developed to allow for the late-stage, sequential derivatization of the scaffold. This opens up opportunities to access previously unexplored chemical territories with multi-substituted BCP motifs. nih.gov
Furthermore, the synthesis of multi-substituted BCPs, which can act as bioisosteres for ortho- and meta-substituted benzene rings, provides access to what has been described as elusive chemical space. An intramolecular coupling approach involving cyclobutane-tethered sulfonyl hydrazones and boronic esters has been shown to be a general and operationally simple method for constructing these complex BCPs.
The ability to create diverse and highly substituted BCPs with multiple points for diversification is a powerful tool for expanding chemical libraries. acs.org Radical-initiated three-component reactions, for example, can introduce a variety of functional groups, including pharmacologically relevant sulfones, azides, or CF₃ groups, thereby extending the chemical space for new drug discovery programs. acs.org This expansion into 3D chemical space is a critical step in developing new molecular entities with potentially improved properties.
Contribution to Structure-Activity Relationship (SAR) Studies
The unique structural and physicochemical properties of this compound and related BCP derivatives make them valuable tools in structure-activity relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The replacement of traditional aromatic rings with BCP scaffolds can significantly impact a molecule's properties, providing crucial data points for these studies. nih.gov
A primary advantage of incorporating BCPs is the ability to improve physicochemical properties such as solubility and metabolic stability while maintaining or improving biological activity. nih.gov For example, replacing a phenyl ring with a BCP group can effectively reduce non-specific binding, a critical parameter in drug design. This was observed in studies where such a substitution led to a significant decrease in the non-specific binding tendency (CHI value).
The rigid, well-defined geometry of the BCP core allows for a more precise probing of a biological target's binding pocket compared to the more flexible linkers it often replaces. This rigidity helps to dissect the impact of substituent positioning on activity. However, the synthesis of various analogs needed for comprehensive SAR studies has historically been a bottleneck due to the need for multi-step de novo synthesis for each new compound. nih.gov
Recent advancements in synthetic chemistry are addressing this challenge. The development of programmable and modular functionalization strategies for the BCP core now allows for the late-stage diversification of lead compounds. nih.gov This means that various functional groups can be introduced at different positions on the BCP scaffold late in the synthetic sequence, rapidly generating a library of related compounds for SAR exploration. This approach has been successfully applied to the study of drug candidates possessing multi-substituted BCP motifs. nih.gov
An example of BCP's utility in SAR can be seen in the development of synthetic lipoxin A₄ (LXA₄) mimetics. In these studies, a BCP moiety was incorporated into the alkyl chain of (hetero)aromatic LXA₄ analogs to explore its effect on their anti-inflammatory properties. The modular nature of the synthesis allowed for the creation of different heteroaromatic BCP-containing analogs, leading to the discovery that an imidazolo-BCP-sLXm possessed high anti-inflammatory activity.
The table below summarizes key findings from SAR studies involving BCP-containing compounds.
| Compound Class | Key SAR Finding | Reference |
| γ-secretase inhibitors | Replacement of a fluorophenyl ring with a BCP motif resulted in an equipotent inhibitor with significantly improved passive permeability and aqueous solubility. | acs.org |
| Lipoxin A₄ Mimetics | Incorporation of a BCP ring as a rigid bioisostere for an alkyl chain led to potent anti-inflammatory analogues, with an imidazolo-BCP variant showing high activity. | |
| General Drug Scaffolds | Substitution of a benzene ring with a BCP group was shown to effectively reduce non-specific binding. |
Late-Stage Functionalization in Academic Synthesis
Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis and drug discovery, allowing for the modification of complex molecules at a late point in their synthesis. This approach is particularly valuable for creating structural diversity and for rapidly synthesizing analogs of a lead compound. The robust nature of the bicyclo[1.1.1]pentane (BCP) core makes it an excellent candidate for LSF, and derivatives such as this compound can be accessed or utilized through these methods.
The development of synthetic methods that are mild and tolerate a wide range of functional groups is essential for successful LSF. Photoredox catalysis has emerged as a particularly effective tool for the late-stage introduction of BCP moieties into complex molecules. For instance, an iridium-based photocatalyst has been used to effect the atom transfer radical addition (ATRA) of various organic halides to [1.1.1]propellane. This method exhibits high functional group tolerance and has been successfully applied to the late-stage bicyclopentylation of drug derivatives like penicillin G and telmisartan. acs.org
Another significant advancement is the programmable and sequential functionalization of BCP bis-boronates. This strategy enables the selective derivatization of different positions on the BCP ring in a stepwise manner, which is ideal for LSF. nih.gov This approach allows for the diversification of complex BCP-containing molecules without the need to redesign the entire synthetic route.
Radical-initiated three-component reactions also offer a pathway for the late-stage modification of drug-like molecules. By engaging sulfone-based drug-like molecules as radical precursors, structurally complex BCP-containing compounds can be formed. This has been demonstrated with precursors derived from sildenafil, glibenclamide, and celecoxib, showcasing the potential for drug modification and conjugation. acs.org
The direct C–H functionalization of the BCP core is another frontier in LSF. While challenging due to the inertness of the C–H bonds, rhodium-catalyzed enantioselective C–H functionalization using donor/acceptor carbenes has been developed. This allows for the direct installation of new C-C bonds at the tertiary bridgehead position of the BCP, even on already complex molecules. springernature.com
The table below highlights several late-stage functionalization methods applicable to BCPs.
| LSF Method | Catalyst/Reagent | Application Example | Reference |
| Photoredox-Catalyzed ATRA | Ir(ppy)₃ | Bicyclopentylation of penicillin G and telmisartan. | acs.org |
| Sequential Boronate Functionalization | N/A (Chemoselective) | Late-stage sequential derivatization of BCP bis-boronates. | nih.gov |
| Three-Component Radical Reaction | Radical Initiator | Modification of sildenafil, glibenclamide, and celecoxib derivatives. | acs.org |
| C–H Functionalization | Rh₂(S-TCPTAD)₄ | Enantioselective C-C bond formation on substituted BCPs. | springernature.com |
Application in Material Science Research
While the primary focus of research into this compound and its analogs has been in medicinal chemistry, their unique structural properties also make them intriguing candidates for applications in material science. The rigid, rod-like structure of 1,3-disubstituted BCPs positions them as valuable building blocks for creating well-defined molecular architectures.
One of the key applications of BCPs in this field is as molecular rods or spacers in the design of novel functional materials. acs.orgspringernature.com The precise length and rigidity of the BCP unit allow for the construction of materials with highly controlled structures at the molecular level. This is particularly relevant in fields such as molecular electronics and nanotechnology, where the spatial arrangement of components is critical to function.
Furthermore, research has shown that certain 1,3-disubstituted BCP derivatives can exhibit liquid crystalline properties. researchgate.net Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are the basis for common technologies like liquid crystal displays (LCDs). The incorporation of the rigid BCP core into molecules can influence their self-assembly into these ordered, yet fluid, phases. The ability to form liquid crystalline phases opens up possibilities for using BCP-based materials in optical and electronic devices.
The functionalization of the bridge positions of the BCP core provides novel vectors that can be exploited in materials science. acs.org By attaching different functional groups at these positions, researchers can tune the electronic, optical, and self-assembly properties of the resulting materials. While this area is still emerging compared to the medicinal chemistry applications of BCPs, the foundational research into their synthesis and functionalization paves the way for their increased use in the development of advanced materials.
Catalytic Applications (e.g., Lewis Acidity of DIBCP)
The application of bicyclo[1.1.1]pentane (BCP) derivatives in catalysis is an emerging area of interest. While the BCP core itself is not typically considered a catalyst, its rigid structure can be used to create unique ligand environments that influence the activity and selectivity of a metal catalyst. The term "DIBCP" is not a standard acronym in the reviewed literature, but the principles of Lewis acidity are highly relevant to catalytic systems involving BCP-functionalized molecules.
A Lewis acid is a chemical species that can accept a pair of electrons. In catalysis, Lewis acids are often used to activate substrates and facilitate chemical reactions. youtube.com The interaction of a BCP-containing ligand with a metal center can modulate the metal's Lewis acidity, thereby tuning the catalytic performance.
One notable example involves the use of a BCP-Grignard reagent in a catalytic enantioselective reaction. In a proposed mechanism for an asymmetric allylic alkylation, a chiral N-heterocyclic carbene (NHC) ligand coordinates to the magnesium center of the BCP-Grignard reagent. This coordination is thought to enhance the Lewis acidity of the magnesium atom, which in turn favors coordination to the substrate and promotes the desired reaction with high selectivity. nih.gov In this case, the BCP derivative acts as a crucial component of the in-situ-formed catalytic species.
The development of chiral Lewis acid-catalyzed reactions to synthesize enantioenriched BCPs also highlights the interplay between BCPs and catalysis. chinesechemsoc.orgacs.orgnih.gov While the BCP is the product in these reactions, they demonstrate the compatibility of the BCP scaffold with Lewis acidic catalytic systems. For instance, chiral scandium(III) complexes have been used as Lewis acid catalysts in asymmetric photocycloadditions to create precursors for chiral BCPs. acs.orgnih.gov
The table below summarizes the role of BCP derivatives in the context of Lewis acid catalysis based on the discussed research.
| Catalytic System | Role of BCP Derivative | Key Observation | Reference |
| Chiral NHC / BCP-Grignard | Component of an in-situ formed bifunctional catalyst | The association of the Lewis basic NHC with the BCP-Grignard is proposed to enhance the Lewis acidity of the magnesium center, increasing reactivity. | nih.gov |
| Chiral Sc(III) Complex | Substrate/Product | Azaarene-functionalized precursors to BCPs are synthesized via a chiral Lewis acid-catalyzed photocycloaddition. | acs.orgnih.gov |
Mechanistic Insights and Theoretical Studies of Bicyclo 1.1.1 Pentyl Sulfone Chemistry
Understanding Strain Energy and Molecular Structure of BCPs
Bicyclo[1.1.1]pentanes are characterized by a highly strained cage-like structure. google.com The parent hydrocarbon, bicyclo[1.1.1]pentane, possesses a significant ring strain energy of approximately 66.6 kcal/mol. nih.gov This high degree of strain is a result of the constrained bond angles within the bicyclic system, which deviate significantly from the ideal tetrahedral geometry. researchgate.net Despite this inherent strain, many BCP derivatives are remarkably stable. google.com
The introduction of substituents at the bridgehead positions can influence the strain energy. Computational studies have shown that the introduction of a trigonal center, such as in bicyclo[1.1.1]pentanone, does not increase the strain as much as might be anticipated. proquest.com This is attributed to a lengthening of the distance between the bridgehead carbons (C1 and C3), which alleviates some of the repulsive interaction, counteracting the increased angle strain at the trigonal carbon. proquest.com The bridgehead substituents in 1,3-disubstituted BCPs have a 180° exit vector, mimicking the geometry of para-substituted arenes, though the distance between substituents is about 1 Å shorter. nih.gov
| Feature | Description | Reference |
| Ring Strain Energy | Approximately 66.6 kcal/mol for the parent BCP. | nih.gov |
| Geometry | Rigid cage structure with a 180° exit vector for 1,3-disubstituents. | nih.gov |
| Stability | Generally kinetically inert despite high strain energy. | nih.gov |
| Structural Impact of Substitution | Introduction of a trigonal center can lessen repulsive interactions between bridgehead carbons. | proquest.com |
Elucidation of Reaction Mechanisms in BCP Formation
The synthesis of BCP derivatives, including sulfones, predominantly relies on the ring-opening of the highly strained molecule, [1.1.1]propellane. researchgate.net This process can proceed through various pathways, with radical mechanisms being particularly prevalent.
Radical Pathways in Propellane Ring-Opening
The central carbon-carbon bond in [1.1.1]propellane is exceptionally weak and readily undergoes homolytic cleavage. nih.gov This reactivity is harnessed in radical addition reactions to generate the BCP core. A common strategy involves the reaction of [1.1.1]propellane with a radical precursor, which adds to the central bond to form a bicyclo[1.1.1]pentyl radical intermediate. nih.govacs.org
This BCP radical is a key intermediate that can be trapped by various reagents to afford 1,3-disubstituted BCPs. rsc.org For instance, in the synthesis of BCP boronates, radicals derived from carboxylic acids or organohalides add to [1.1.1]propellane to form a BCP radical, which is then borylated. nih.gov Similarly, multicomponent reactions involving [1.1.1]propellane often proceed through the formation of a BCP radical, which can then participate in cross-coupling reactions. rsc.org The rate of alkyl radical addition to [1.1.1]propellane is noted to be slower than addition to electron-deficient alkenes. nih.gov
The formation of 1-(benzenesulfonyl)bicyclo[1.1.1]pentane and its analogs can be achieved through the reaction of [1.1.1]propellane with sulfonyl radical precursors. For example, the reaction of [1.1.1]propellane with sulfonyl halides, generated in situ from sulfinate salts, provides a direct route to halosulfonylated BCPs. nih.govresearchgate.net
Role of Intermediates in BCP Sulfone Synthesis
The synthesis of BCP sulfones involves several key intermediates. As mentioned, the bicyclo[1.1.1]pentyl radical is a central intermediate in many synthetic routes starting from [1.1.1]propellane. acs.org
In the synthesis of sulfonylated BCPs from sulfinate salts, a sulfonyl radical is often generated. mdpi.com For instance, the reaction of sodium benzenesulfinate (B1229208) with a halogenating agent can produce a benzenesulfonyl radical, which then reacts with [1.1.1]propellane.
Another important intermediate is the sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) . kit.edunih.gov This bench-stable salt serves as a versatile precursor for a variety of BCP sulfones and sulfonamides, avoiding the need to handle the volatile and highly reactive [1.1.1]propellane directly in every synthetic step. nih.gov It can be prepared in a multi-step synthesis and allows for the introduction of the BCP moiety through nucleophilic or radical reactions. kit.edunih.gov
For the synthesis of unsymmetrical BCP-sulfoxides, which can be precursors to sulfoximines, a BCP-sulfoxide intermediate is formed. researchgate.net This can be achieved by reacting the sodium BCP-sulfinate with Grignard reagents. researchgate.net
| Intermediate | Role in Synthesis | Reference |
| Bicyclo[1.1.1]pentyl radical | Key intermediate in the ring-opening of [1.1.1]propellane. | nih.govacs.org |
| Sulfonyl radical | Reacts with [1.1.1]propellane to form the C-S bond. | mdpi.com |
| Sodium bicyclo[1.1.1]pentanesulfinate | A stable precursor for various BCP sulfones and sulfonamides. | kit.edunih.gov |
| BCP-sulfoxide | An intermediate in the synthesis of unsymmetrical BCP-sulfoximines. | researchgate.net |
Spectroscopic and Diffraction Studies for Structural Elucidation (e.g., X-ray Crystallography)
The definitive confirmation of the three-dimensional structure of this compound and related derivatives relies heavily on spectroscopic and diffraction techniques.
X-ray crystallography has been instrumental in providing unambiguous proof of the bicyclic cage structure and the connectivity of the substituents. Several studies have reported the single-crystal X-ray diffraction analysis of various BCP derivatives, including those with sulfone and sulfonamide functionalities. kit.edunih.gov These analyses confirm the rigid, straight-shaped geometry of the BCP core and the precise bond lengths and angles within the molecule. For example, the structure of a halosulfonylated BCP was confirmed by X-ray diffraction, showing the expected geometry. nih.gov Similarly, the absolute configuration of chiral BCP-containing compounds has been determined using X-ray crystallography. acs.org
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is routinely used to characterize BCP derivatives. The high symmetry of the BCP cage often leads to simplified NMR spectra. The chemical shifts and coupling constants provide valuable information about the substitution pattern and the electronic environment of the BCP core.
Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the sulfonyl group (SO₂) in BCP sulfones. nih.gov
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. nih.gov
| Technique | Information Obtained | Reference |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, and absolute configuration. | nih.govkit.edunih.govacs.org |
| NMR Spectroscopy | Substitution pattern, electronic environment, and structural connectivity. | nih.gov |
| IR Spectroscopy | Presence of functional groups (e.g., sulfonyl group). | nih.gov |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | nih.gov |
Computational Chemistry Approaches to BCP Sulfones
Computational chemistry plays a crucial role in understanding the electronic structure, reactivity, and properties of BCP sulfones. escholarship.org Density Functional Theory (DFT) calculations are widely used to investigate reaction mechanisms, predict molecular geometries, and calculate properties such as strain energy and oxidation potentials. proquest.comresearchgate.net
Computational studies have been employed to:
Investigate reaction mechanisms: For example, DFT calculations have been used to support proposed radical pathways in the functionalization of [1.1.1]propellane. researchgate.net
Analyze molecular properties: The electronic nature of the BCP scaffold is highly dependent on the bridgehead substituents, and computational analysis, including Hirshfeld analysis, can probe non-covalent interactions. nih.gov
Predict reactivity: Computational methods can be used to calculate the oxidation potentials of sulfone-based molecules, which is relevant for applications in materials science, such as electrolytes for high-voltage batteries. researchgate.net Functionalization with electron-withdrawing groups is predicted to increase the oxidation potential of sulfones. researchgate.net
Elucidate stereoselectivity: In the synthesis of related compounds like BCP-sulfoximines, computational studies have suggested that the stereoselectivity is primarily dictated by differences in dispersion interactions in the transition states. researchgate.net
These theoretical approaches provide valuable insights that complement experimental findings and guide the design of new synthetic strategies and novel BCP-containing molecules.
Future Perspectives and Emerging Directions in Bicyclo 1.1.1 Pentyl Sulfone Research
Development of Novel and Sustainable Synthetic Methodologies
The advancement of BCP sulfone chemistry is intrinsically linked to the development of innovative and sustainable synthetic methods. Traditional approaches often rely on harsh reaction conditions or hazardous reagents, limiting their broad applicability. Modern research is focused on creating more efficient, environmentally benign, and versatile strategies.
A significant breakthrough in this area is the development of a scalable, four-step synthesis of sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) from commercially available precursors. researchgate.netprinceton.edu This bench-stable salt serves as a key intermediate, enabling access to a wide range of BCP sulfones and sulfonamides without the need for the volatile and challenging-to-handle [1.1.1]propellane in every synthetic step. researchgate.netprinceton.edu The synthesis of BCP-SO₂Na has been demonstrated on a multigram scale and avoids chromatographic purification, highlighting its sustainability and practical utility. researchgate.net
Photoredox catalysis has emerged as a powerful tool for the synthesis of BCP derivatives under mild conditions. nih.govnih.gov Visible-light-induced reactions allow for the generation of BCP radicals from [1.1.1]propellane, which can then be trapped by sulfonylating agents. For instance, the reaction of sulfonyl iodides and bromides with [1.1.1]propellane proceeds rapidly to form sulfonyl BCP halides in excellent yields. nih.gov This method has been successfully applied to complex molecules, demonstrating its functional group tolerance. nih.gov Furthermore, metal-free, visible-light-driven multicomponent reactions utilizing electron donor-acceptor (EDA) complex activation are being explored for the one-step synthesis of C,S-disubstituted BCPs, offering a sustainable pathway to sulfur-functionalized BCPs. kit.edu
Another sustainable approach involves the direct fixation of sulfur dioxide (SO₂). The use of DABCO·(SO₂)₂ as a sulfur dioxide surrogate in radical-induced three-component bicyclization cascades provides a metal-free pathway to polycyclic sulfones under mild conditions. acs.org While not directly demonstrated for 1-(benzenesulfonyl)bicyclo[1.1.1]pentane, the extension of such methodologies to BCP systems is a promising future direction.
The table below summarizes some of the novel and sustainable methodologies being developed for the synthesis of BCP sulfones and their precursors.
| Methodology | Key Features | Sustainability Aspects | Reference(s) |
| Synthesis of Sodium Bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) | Bench-stable precursor, scalable, chromatography-free | Avoids repeated use of volatile [1.1.1]propellane, reduced purification steps | researchgate.netprinceton.edu |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Use of visible light as a renewable energy source, potential for metal-free systems | nih.govnih.govnih.gov |
| Electron Donor-Acceptor (EDA) Complex Photoactivation | Visible-light-driven, metal- and additive-free | Avoids transition metals and additives, high atom economy | kit.edu |
| Direct SO₂ Fixation | Use of SO₂ surrogates, metal-free | Utilizes an abundant and inexpensive feedstock, avoids metal catalysts | acs.org |
Exploration of Chiral BCP Sulfone Syntheses and Applications
The introduction of chirality into BCP-containing molecules is of paramount importance, particularly in drug discovery, where enantiomers can exhibit vastly different pharmacological activities. The development of methods for the enantioselective synthesis of chiral BCP sulfones is a burgeoning area of research.
Currently, direct asymmetric synthesis of chiral BCP sulfones is not well-established. However, several strategies for the synthesis of α-chiral BCP derivatives have been developed, which can serve as precursors for chiral BCP sulfones. These methods primarily fall into two categories: the use of chiral auxiliaries and catalytic asymmetric synthesis.
Chiral auxiliaries have been successfully employed to control the stereochemistry of reactions involving BCPs. For instance, chiral oxazolidinones can be attached to a BCP carboxylate to direct the diastereoselective functionalization of the α-position. acs.org Subsequent cleavage of the auxiliary provides access to enantioenriched BCP derivatives that could potentially be converted to chiral sulfones. Similarly, chiral sulfinimines have been used as diastereoselective traps for catalytically generated BCP radicals. nih.gov
Catalytic asymmetric synthesis offers a more atom-economical and elegant approach to chiral BCPs. Significant progress has been made in the enantioselective functionalization of [1.1.1]propellane. Methods involving the merger of organocatalysis and photoredox catalysis have enabled the direct asymmetric addition of aldehydes to [1.1.1]propellane, yielding α-chiral BCP aldehydes with high enantioselectivity. newswise.com These aldehydes are versatile intermediates that can be further elaborated into sulfones.
Transition metal catalysis has also proven effective. Iridium-catalyzed multicomponent asymmetric allylic substitution of in-situ generated BCP-Grignard reagents provides access to α-chiral 1,3-difunctionalized BCPs. nih.govnih.gov Asymmetric transfer hydrogenation of ketones adjacent to a BCP core, catalyzed by ruthenium complexes, is another powerful method for creating chiral BCP alcohols with high enantiomeric excess. nih.gov
The table below outlines some of the key approaches for the synthesis of chiral BCP precursors.
| Approach | Method | Key Features | Potential for Chiral BCP Sulfone Synthesis | Reference(s) |
| Chiral Auxiliaries | Diastereoselective functionalization using chiral oxazolidinones | High diastereoselectivity, well-established chemistry | Precursors for multi-step synthesis of chiral BCP sulfones | acs.org |
| Diastereoselective radical trapping with chiral sulfinimines | Direct formation of a C-N bond with stereocontrol | Potential for conversion of the nitrogen functionality to a sulfone | nih.gov | |
| Catalytic Asymmetric Synthesis | Organocatalysis and Photoredox Catalysis | Direct asymmetric addition of aldehydes to [1.1.1]propellane | Provides chiral BCP aldehydes as versatile precursors | newswise.com |
| Transition Metal Catalysis (Iridium) | Multicomponent asymmetric allylic substitution | Access to functionalized chiral BCPs for further derivatization | nih.govnih.gov | |
| Transition Metal Catalysis (Ruthenium) | Asymmetric transfer hydrogenation of BCP ketones | Provides chiral BCP alcohols as precursors | nih.gov |
While these methods provide routes to chiral BCP precursors, the subsequent conversion to sulfones while maintaining enantiopurity remains a challenge to be addressed. Future research will likely focus on the development of direct asymmetric sulfonylation methods or robust, stereoretentive transformations of chiral BCP intermediates.
Expansion of Functional Group Compatibility in BCP Derivatization
The utility of this compound as a building block in various fields is directly proportional to the range of functional groups that can be tolerated during its synthesis and subsequent derivatization. Modern synthetic methods are increasingly focused on achieving high functional group compatibility to enable late-stage functionalization of complex molecules.
Radical-based approaches for the synthesis of BCP derivatives have shown remarkable functional group tolerance. nih.gov Triethylborane-initiated atom-transfer radical addition (ATRA) of alkyl halides to [1.1.1]propellane proceeds under mild conditions and is compatible with a wide array of functional groups. acs.org Photoredox-catalyzed ATRA reactions further expand this scope to include aryl halides. acs.org These methods have been successfully used to synthesize BCP halides, which are versatile intermediates for further functionalization.
The synthesis of BCP sulfones from sulfonyl halides and [1.1.1]propellane has been shown to be compatible with complex drug molecules such as sildenafil (B151) and cafenstrole, highlighting the robustness of this transformation. nih.gov This suggests that functional groups commonly found in pharmaceuticals, such as amides, ethers, and heterocycles, are well-tolerated.
The use of sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) as a precursor opens up new avenues for introducing functional groups. nih.govnih.gov Nucleophilic aromatic substitution (SNAr) reactions with electron-deficient aryl fluorides proceed in good to excellent yields. nih.gov This method provides access to heteroaryl-substituted BCP sulfones that were not readily accessible through other routes. nih.gov Copper(I)-catalyzed reactions can be employed for coupling with less reactive aryl halides. nih.gov Furthermore, simple alkylation reactions are also feasible. nih.gov
The table below provides a summary of functional group compatibility in key BCP derivatization reactions.
| Reaction Type | Compatible Functional Groups | Reference(s) |
| Radical Addition to [1.1.1]propellane | Esters, amides, alcohols, halides, heterocycles | nih.govacs.org |
| Synthesis of BCP Sulfones from Sulfonyl Halides | Amides, ethers, sulfonamides, complex heterocycles (e.g., in sildenafil) | nih.gov |
| Reactions of BCP-SO₂Na | Electron-withdrawing groups on aryl rings (for SNAr), various aryl and heteroaryl halides (with Cu(I) catalysis), alkyl halides | nih.govnih.gov |
| Post-synthetic Modification of Functionalized BCPs | Halides can be converted to other groups via cross-coupling; esters can be hydrolyzed or reduced. | acs.org |
Despite these advances, limitations still exist. Highly reactive functional groups may not be compatible with the organometallic intermediates often generated in BCP synthesis. Future work will focus on developing even milder and more chemoselective reactions to further broaden the scope of compatible functional groups, enabling the synthesis of increasingly complex and diverse BCP sulfone derivatives.
Investigation of Other Rigid Small Ring Hydrocarbons and Heterocycles
The success of the BCP scaffold as a bioisostere has spurred interest in exploring other rigid small ring hydrocarbons and their heterocyclic analogues. These structures offer different exit vectors for substituents and unique physicochemical properties, providing a richer palette for molecular design.
Bicyclo[2.1.1]hexane (BCH) is a close relative of BCP and has been investigated as a saturated bioisostere for ortho- and meta-substituted benzene (B151609) rings. nih.govacs.org The synthesis of polysubstituted BCHs with various substitution patterns has been achieved through photocatalytic cycloaddition reactions. acs.org The development of synthetic routes to BCH sulfones would provide valuable building blocks for exploring new regions of chemical space.
Cubane (B1203433) , a platonic hydrocarbon with a cubic C₈H₈ framework, is another intriguing scaffold. researchgate.netnih.gov Its rigid structure and high degree of substitution make it a potential bioisostere for benzene. While the synthesis of cubane derivatives is challenging, methods for preparing 1,3- and 1,4-disubstituted cubanes are being developed. google.com The synthesis and properties of cubyl sulfones remain a largely unexplored but potentially fruitful area of research.
Bicyclo[1.1.0]butane (BCB) is a highly strained bicyclic molecule that can be considered a precursor to BCPs. nih.govkit.edu The synthesis of sulfonyl-substituted BCBs has been reported, and these compounds serve as valuable strain-release reagents in organic synthesis. nih.gov Their reactivity and potential as bioisosteres are subjects of ongoing investigation.
Heterocyclic analogues of BCPs, such as azabicyclo[1.1.1]pentanes and oxabicyclo[2.1.1]hexanes, are also gaining prominence. princeton.edu The introduction of heteroatoms can significantly modulate the physicochemical properties of the scaffold, such as solubility and polarity. The synthesis of sulfone derivatives of these heterocyclic systems is a logical next step in expanding the toolbox of rigid, three-dimensional building blocks.
The table below compares some of the key properties of these analogous ring systems.
| Ring System | Parent Formula | Key Features as Bioisosteres | Status of Sulfone Derivatives | Reference(s) |
| Bicyclo[1.1.1]pentane (BCP) | C₅H₈ | para-substituted benzene, alkyne, t-butyl | Syntheses are established | nih.govnih.gov |
| Bicyclo[2.1.1]hexane (BCH) | C₆H₁₀ | ortho- and meta-substituted benzene | Synthesis is an emerging area | nih.govacs.org |
| Cubane | C₈H₈ | Benzene | Largely unexplored | researchgate.netnih.govgoogle.com |
| Bicyclo[1.1.0]butane (BCB) | C₄H₆ | Strain-release reagent, potential bioisostere | Sulfonyl derivatives are known | nih.govnih.govkit.edu |
| Azabicyclo[1.1.1]pentane | C₄H₇N | Polar BCP analogue | Largely unexplored | |
| Oxabicyclo[2.1.1]hexane | C₅H₈O | Polar BCH analogue | Largely unexplored | princeton.edu |
Future research will undoubtedly focus on developing efficient synthetic routes to the sulfone derivatives of these and other novel rigid scaffolds, followed by a systematic evaluation of their properties and potential applications.
Scalability of BCP Sulfone Synthesis for Broader Research Impact
For bicyclo[1.1.1]pentyl sulfones to have a widespread impact in fields such as drug discovery and materials science, the development of scalable synthetic routes is essential. The ability to produce these compounds in multigram to kilogram quantities is a prerequisite for their use in extensive biological screening, preclinical studies, and material fabrication.
Significant progress has been made in the scalable synthesis of key BCP precursors. The large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a common starting material for many BCP derivatives, has been reported using a flow photochemistry approach, enabling the production of kilogram quantities. nih.govacs.org This provides a solid foundation for the scalable synthesis of downstream products.
More directly relevant to BCP sulfones, the synthesis of sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) has been demonstrated on a multigram scale. nih.govkit.edu The four-step procedure from commercially available starting materials does not require chromatographic purification, which is a major advantage for large-scale production. nih.gov This bench-stable precursor allows for the scalable synthesis of a variety of BCP sulfones and sulfonamides. nih.gov
Furthermore, a one-pot halosulfonylation of [1.1.1]propellane has been developed that is practical, scalable, and proceeds under mild conditions. researchgate.netnih.gov This methodology has been used to prepare sulfonyl BCP halides on a decagram scale. nih.gov Another scalable method involves the direct reaction of sulfonyl halides with [1.1.1]propellane, which has been successfully scaled to near 100-gram levels. nih.govacs.org
The table below highlights key scalable synthetic methods for BCP sulfones and their precursors.
| Compound | Scale | Key Features of the Method | Reference(s) |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Kilogram | Flow photochemistry, haloform reaction | nih.govacs.org |
| Sodium Bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na) | Multigram | Four steps from commercial materials, no chromatography | nih.govkit.edu |
| Sulfonyl BCP Halides | Decagram | One-pot halosulfonylation of [1.1.1]propellane | researchgate.netnih.gov |
| Sulfonyl BCP Halides | Near 100-gram | Direct reaction of sulfonyl halides with [1.1.1]propellane | nih.govacs.org |
The availability of these scalable synthetic routes is a critical enabler for the broader research community. It allows academic and industrial labs to access significant quantities of BCP sulfone building blocks for their research programs. Future efforts in this area will likely focus on further process optimization, reducing the cost of starting materials, and developing continuous flow processes to enhance the efficiency and safety of large-scale production.
Q & A
Q. What are the common synthetic routes for 1-(benzenesulfonyl)bicyclo[1.1.1]pentane, and how do reaction conditions influence yield and purity?
The synthesis typically involves functionalization of bicyclo[1.1.1]pentane (BCP) precursors. A key method starts with [1.1.1]propellane, which undergoes sulfanyl group introduction via reaction with phenylsulfanyl derivatives. Subsequent oxidation with Raney nickel or other catalysts yields the benzenesulfonyl derivative . Reaction conditions (e.g., solvent polarity, temperature, and catalyst type) critically impact product stability due to BCP's strain; for instance, high-resolution IR spectroscopy (0.0015 cm⁻¹) confirms structural integrity by resolving vibrational modes of the strained core .
Q. How can spectroscopic techniques differentiate 1-(benzenesulfonyl)-BCP from its structural analogs?
Infrared spectroscopy is pivotal for distinguishing sulfonyl-BCP derivatives. The unique C–S stretching modes (~1100–1200 cm⁻¹) and BCP ring vibrations (e.g., bridgehead C–C stretches at ~800–900 cm⁻¹) provide diagnostic peaks . Nuclear magnetic resonance (NMR) is less definitive due to symmetry-induced signal overlap, but ¹³C NMR can resolve quaternary carbons in the BCP core (δ ~50–70 ppm) and sulfonyl carbons (δ ~140 ppm) .
Advanced Research Questions
Q. What computational methods are used to predict the stability and reactivity of sulfonyl-BCP derivatives?
High-level quantum calculations (e.g., MP2/6-31G*) model the strained BCP core and sulfonyl group interactions. These studies reveal that the benzenesulfonyl group stabilizes the BCP cation via hyperconjugation, lowering its formation energy compared to tert-butyl cations . Density functional theory (DFT) further predicts regioselectivity in electrophilic substitutions, guiding experimental design for functionalization .
Q. How does the BCP motif enhance drug-like properties when replacing aromatic rings, and what methodological challenges arise in SAR studies?
BCP’s three-dimensional rigidity improves solubility and metabolic stability compared to planar aromatics. For example, replacing a para-substituted fluorophenyl group in γ-secretase inhibitors with BCP increased Cmax and AUC by ~4× in mice due to enhanced permeability . However, synthetic bottlenecks—such as controlling diastereoselectivity during bridge functionalization—require atom-transfer radical addition (ATRA) or photoredox strategies under mild conditions .
Q. What contradictions exist in the literature regarding BCP derivatives’ synthetic scalability and structural characterization?
Discrepancies arise in reported yields for dichlorocarbene insertion into bicyclo[1.1.0]butane: some studies claim >80% yields using FSO2CF2CO2TMS/NaF , while others note competing side reactions (e.g., ring-opening) under similar conditions . X-ray crystallography resolves ambiguities, confirming that steric bulk from the sulfonyl group disfavors bridgehead functionalization .
Q. What recent advances enable late-stage functionalization of sulfonyl-BCP derivatives for drug discovery?
Photoredox-mediated C–H activation allows direct halogenation (e.g., Cl, F) at bridge positions without prefunctionalized precursors. Light-driven protocols in flow reactors achieve >90% conversion with minimal catalysts, enabling scalable production of 1-halo-3-substituted BCPs . Additionally, iodo-sulfenylation of [1.1.1]propellane introduces sulfur-based pharmacophores via radical intermediates .
Methodological Guidance
Q. How should researchers design experiments to validate BCP-based bioisosteres in enzyme inhibition assays?
- Step 1: Synthesize BCP analogs using validated routes (e.g., propellane-derived or carbene insertion methods) .
- Step 2: Characterize physicochemical properties (logP, PSA) to confirm improved drug-likeness .
- Step 3: Perform X-ray crystallography to verify binding mode retention vs. parent inhibitors (e.g., LpPLA2 inhibitors show conserved hydrogen bonds despite BCP substitution) .
- Step 4: Compare in vitro/in vivo pharmacokinetics (e.g., hepatic microsomal stability, oral bioavailability) to establish structure–property relationships .
Q. What strategies mitigate synthetic challenges in BCP bridge functionalization?
- Radical-Based Methods: Triethylborane-initiated ATRA ring-opening of tricyclopentane precursors enables carbon–halogen bond formation under ambient conditions .
- Photoredox Catalysis: Visible-light-mediated reactions avoid harsh reagents, preserving the BCP core’s integrity .
- Computational Screening: Predict substituent effects on strain energy (HF/6-31G*) to prioritize stable targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
